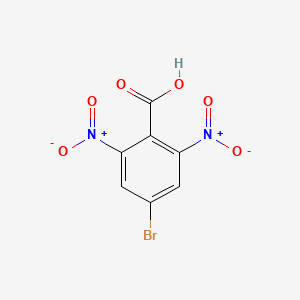

![molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7](/img/structure/B1333044.png)

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone

Descripción general

Descripción

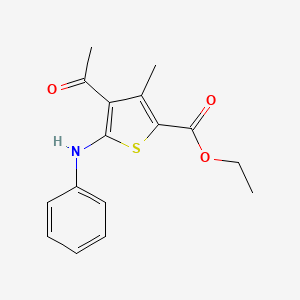

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone is a useful research compound. Its molecular formula is C14H10Cl3NO2 and its molecular weight is 330.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Phosphorus Compounds

2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone has been used in the synthesis of phosphorus compounds. Kalantari et al. (2006) described its role in a one-pot condensation process for producing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method is noted for its simplicity in preparing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).

One-Pot Synthesis of Substituted Pyrroles

Saeidian et al. (2013) utilized a one-pot four-component reaction involving aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine and CuO nanoparticles. This approach facilitated the synthesis of highly substituted pyrroles, highlighting the compound's utility in efficient and scalable synthetic processes (Saeidian, Abdoli, & Salimi, 2013).

DNA-Cleaving Metal Complexes

Chun-Qiong Zhou et al. (2012) explored the synthesis of a polyether‐tethered pyrrole‐polyamide dimer using 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone. This compound demonstrated significant DNA-cleaving activities when complexed with metal ions, particularly the CuII complex, which showed the highest activity (Zhou, Lin, Chen, & Chen, 2012).

Preparation of Heterocycles

Garofalo et al. (2000) reported the use of 2-(1H-pyrrol-1-yl)benzaldehyde, a related compound, in the Wadsworth–Emmons olefination to produce methyl 2-(1H-pyrrol-1-yl)-α-phenylcinnamate. This is an example of the compound's role in the preparation and transformation of heterocyclic compounds (Garofalo, Ragno, Campiani, Brizzi, & Nacci, 2000).

Antifungal Estrogen-Like Imidazoles

D. Santo et al. (1997) synthesized antifungal compounds from arylacetyl chlorides on pyrrole derivatives, including 2-aryl-1-(1H-pyrrol-2-yl)-1-ethanones. This demonstrates its potential in developing pharmaceutical compounds with specific biological activities (D. Santo, Costi, Artico, Massa, Musiu, Scintu, Putzolu, & Colla, 1997).

Mecanismo De Acción

Target of Action

It’s known that similar trichloroacetyl compounds can interact with proteins .

Mode of Action

It’s known that trichloroacetyl compounds can induce protein precipitation . The protein-precipitate-inducing effects of these compounds are due to the three chloro groups in the molecule .

Biochemical Pathways

It’s known that trichloroacetyl compounds can affect protein structure and function , which could potentially impact multiple biochemical pathways.

Result of Action

Given its potential to interact with proteins , it could have a wide range of effects depending on the specific proteins it interacts with.

Propiedades

IUPAC Name |

2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTYUDUQOXRRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377050 | |

| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338394-85-7 | |

| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)